2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide
Descripción general
Descripción
2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide, also known as CL 316,243, is a selective β3-adrenergic receptor agonist. This compound has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in energy expenditure and thermogenesis, resulting in weight loss. Additionally, activation of the β3-adrenergic receptor has been shown to improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has been shown to increase energy expenditure and promote weight loss in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animals. 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has also been shown to increase the expression of genes involved in thermogenesis and fatty acid oxidation in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor. Additionally, 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has been extensively studied and its effects are well-characterized. One limitation of using 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in lab experiments is its relatively short half-life, which may require frequent dosing.
Direcciones Futuras
There are several potential future directions for research on 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243. One area of interest is the potential use of 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in combination with other drugs for the treatment of obesity and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 and its effects on other metabolic pathways. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in humans.
Aplicaciones Científicas De Investigación
2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animals.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-phenylphenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15(21(24)23-20-10-6-5-9-19(20)22)25-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYBKMYRZRKHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yloxy)-N-(2-chlorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.